4-Phenoxyphthalonitrile
Overview
Description
Phthalonitriles, particularly 4-phenoxyphthalonitriles, are a class of compounds that have garnered significant interest due to their utility in synthesizing phthalocyanines, which are used in various applications such as dyes, pigments, and as materials in electronic devices. The 4-phenoxy substituent on the phthalonitrile ring influences the physical, chemical, and electronic properties of the resulting compounds, making the study of these derivatives particularly important in materials science .
Synthesis Analysis
The synthesis of 4-phenoxyphthalonitriles typically involves nucleophilic aromatic substitution reactions. For instance, 4-(4-hydrazinylphenoxy)phthalonitrile was synthesized through the displacement of a nitro group in 4-nitrophthalonitrile by an aminophenoxy fragment, followed by diazotization and reduction . Similarly, 4-(2-hydroxyphenoxy) phthalic nitrile was prepared using catechol and 4-nitro phthalic nitrile under specific reaction conditions . These methods demonstrate the versatility of nucleophilic substitution in creating a variety of substituted phthalonitriles with different functional groups .
Molecular Structure Analysis
The molecular structures of these compounds have been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 4-(1-formylnaphthalen-2-yloxy)phthalonitrile revealed two planar groups with a significant dihedral angle between them, stabilized by weak hydrogen-bond and π-π interactions . The crystal structures of other derivatives also showed intermolecular interactions that are crucial for the stability and packing of the molecules in the solid state .
Chemical Reactions Analysis
The reactivity of 4-phenoxyphthalonitriles is often explored in the context of further chemical transformations, such as the oxidation of 4-(4-formylphenoxy) phthalonitrile to 4-(4-carboxylphenoxy) phthalonitrile under ambient conditions . These reactions are important for modifying the electronic and structural properties of the phthalonitrile derivatives, which in turn affect their suitability for various applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-phenoxyphthalonitriles are characterized by spectroscopic methods, including IR, UV-vis, NMR, and mass spectrometry. Theoretical calculations, such as density functional theory (DFT), are also employed to predict and understand these properties. For instance, the vibrational study of 4-(1-formylnaphthalen-2-yloxy)phthalonitrile was interpreted using potential energy distribution (PED), and the electronic absorption spectra were predicted using TD-DFT methods . These analyses provide insights into the electronic structure, such as HOMO and LUMO energies, which are indicative of the charge transfer capabilities within the molecules .
Scientific Research Applications
Antioxidant Activities
- Metal-Free and Metal-Substituted Phthalocyanines : Compounds derived from 4-Phenoxyphthalonitrile demonstrated significant antioxidant activities. These activities were evaluated in assays involving different types of radicals and reactive oxygen species (Söylemez et al., 2018).
Photophysical Properties
- Solar Cell Applications : The electronic structures and absorption properties of 4-Phenoxyphthalonitrile-based dyes have been studied for their potential application in solar cells. The focus was on electron transfer processes between semiconductor electrodes and these dyes (Anbarasan et al., 2012).
Material Science
- High-Performance Resins : Bisphthalonitrile resins cured with 4-Aminophenoxy phthalonitrile demonstrated exceptional thermal stability and mechanical properties. These materials have potential applications in high-performance composites and coatings (Sheng et al., 2014).
Safety And Hazards
Future Directions
4-Phenoxyphthalonitrile has been studied for its potential use in solar cell applications. Its geometries, electronic structures, polarizabilities, and hyperpolarizabilities have been analyzed, and its absorption spectrum has been investigated using time-dependent density functional theory (TD-DFT) .
properties
IUPAC Name |
4-phenoxybenzene-1,2-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O/c15-9-11-6-7-14(8-12(11)10-16)17-13-4-2-1-3-5-13/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZSSXUMRNESCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327337 | |
Record name | 4-Phenoxyphthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70327337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenoxyphthalonitrile | |
CAS RN |
38791-62-7 | |
Record name | 4-Phenoxyphthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70327337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Phenoxyphthalonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Citations
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